2-(2-Bromoethyl)benzoimidazole

Description

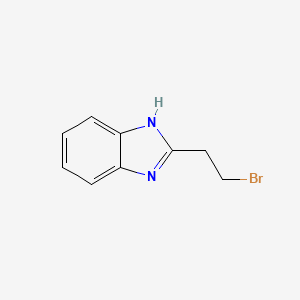

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUFRWLIJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515612 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4078-54-0 | |

| Record name | 2-(2-Bromoethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Bromoethyl)benzoimidazole: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 2-(2-Bromoethyl)benzoimidazole in Synthetic Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic structure, comprising a fusion of benzene and imidazole rings, allows for versatile interactions with biological targets.[] This guide focuses on a specific, highly functional derivative: this compound. The introduction of the bromoethyl group at the C2 position transforms the stable benzimidazole core into a reactive and versatile building block. This reactive handle is crucial for medicinal chemists and drug development professionals, as it opens a gateway to a vast chemical space for creating novel derivatives through nucleophilic substitution reactions. Understanding the nuanced physical and chemical properties of this molecule is paramount for its effective application in the synthesis of next-generation therapeutics.

Physicochemical and Structural Characteristics

Precise data for this compound is not extensively published. Therefore, we will synthesize an understanding of its properties by analyzing its constituent parts: the benzimidazole core and the bromoethyl functional group. Properties of closely related and commercially available analogs like 2-bromobenzimidazole and (2-bromoethyl)benzene provide a strong foundation for these estimations.

Table 1: Predicted and Known Physicochemical Properties

| Property | Predicted/Inferred Value for this compound | Rationale/Comparative Data Source |

| Molecular Formula | C₉H₉BrN₂ | Calculated from structure |

| Molecular Weight | 225.09 g/mol | Calculated from formula |

| Appearance | Likely a solid, potentially off-white to light yellow. | Benzimidazole and its simple derivatives are typically solids.[4] |

| Melting Point | Estimated > 150 °C | Higher than (2-bromoethyl)benzene (-56°C) due to the rigid, polar benzimidazole ring capable of hydrogen bonding.[5] Likely lower than 2-bromobenzimidazole (191-196°C) due to the flexible ethyl chain disrupting crystal packing.[4] |

| Boiling Point | Estimated > 300 °C | Significantly higher than (2-bromoethyl)benzene (221°C) due to increased molecular weight and polarity.[6] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like DMSO, DMF, and potentially methanol. | Benzimidazoles are generally insoluble in water.[4] The bromoethyl group adds some nonpolar character, but the imidazole part allows for solubility in polar aprotic solvents. |

| pKa | Estimated ~9-10 for the N-H proton. | Based on the pKa of similar benzimidazole derivatives.[4] |

Spectral Data Interpretation (Predicted)

-

¹H NMR:

-

Aromatic Protons: Signals expected in the δ 7.2-7.8 ppm range, showing splitting patterns characteristic of a disubstituted benzene ring.[7]

-

Ethyl Protons (-CH₂CH₂Br): Two triplets are expected. The methylene group adjacent to the benzimidazole ring (CH₂ CH₂Br) would likely appear around δ 3.2-3.4 ppm. The methylene group attached to the bromine (CH₂CH₂ Br) would be further downfield, likely around δ 3.6-3.8 ppm, due to the deshielding effect of the electronegative bromine atom.[8]

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[7]

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals expected in the δ 110-145 ppm range.

-

Imidazole Carbon (C2): The carbon at the 2-position, attached to the ethyl group, would likely appear around δ 150-155 ppm.[9]

-

Ethyl Carbons: The carbon adjacent to the benzimidazole ring would be around δ 30-35 ppm, while the carbon attached to bromine would be slightly more deshielded, around δ 35-40 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 224 and 226.

-

Common fragmentation patterns would include the loss of the bromine atom (M-Br) and cleavage of the ethyl chain.

-

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for benzimidazole formation, primarily the Phillips condensation.

Conceptual Synthesis Workflow

The most logical synthetic route involves the condensation of o-phenylenediamine with an appropriate three-carbon carboxylic acid derivative, followed by functional group manipulation.

-

Step 1: Condensation Reaction. o-Phenylenediamine is reacted with 3-bromopropionic acid under acidic conditions (e.g., in the presence of polyphosphoric acid or refluxing HCl) to form the benzimidazole ring. This is a classic cyclocondensation reaction.[1]

-

Step 2: Work-up and Purification. The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which is then filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Caption: General Sₙ2 reactivity of this compound.

Applications in Drug Discovery and Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [10][11][12]this compound serves as a key intermediate in harnessing this potential.

-

Scaffold for Library Synthesis: The reliable reactivity of the bromoethyl group makes this compound an ideal starting point for creating large libraries of diverse molecules for high-throughput screening. By reacting it with a wide array of nucleophiles, researchers can rapidly generate hundreds or thousands of novel compounds to test against various biological targets. [2]* Linker Chemistry: The ethyl chain can act as a flexible linker to connect the benzimidazole pharmacophore to other functional groups or molecular scaffolds. This is a common strategy in drug design to optimize binding affinity, improve pharmacokinetic properties, or create bifunctional molecules.

-

Bioisosteric Replacement: The benzimidazole ring is often considered a bioisostere of purine, allowing it to interact with many of the same enzymes and receptors. [12]By using this compound to build novel structures, scientists can develop compounds that mimic natural ligands but have improved drug-like properties, such as enhanced stability or better oral bioavailability. For instance, benzimidazole derivatives have been successfully developed as kinase inhibitors for cancer therapy. []

Representative Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol is a self-validating, representative example of how this compound would be used in a laboratory setting. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-(2-(diethylamino)ethyl)-1H-benzoimidazole.

Materials:

-

This compound (1.0 eq)

-

Diethylamine (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) (Anhydrous)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: The flask must be dry to prevent side reactions with water. K₂CO₃ is a mild base used to neutralize the HBr that is formed during the reaction, driving the equilibrium towards the product.

-

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to dissolve/suspend the solids. Add diethylamine (2.5 eq) to the mixture.

-

Causality: Acetonitrile is a polar aprotic solvent that is ideal for Sₙ2 reactions. A slight excess of the amine nucleophile is used to ensure the complete consumption of the starting material.

-

-

Reaction: Heat the mixture to reflux (approximately 82°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is used to confirm the disappearance of the starting material spot and the appearance of a new, more polar product spot.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Causality: This removes the inorganic base. Rotary evaporation removes the solvent and excess volatile amine.

-

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Causality: The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: MgSO₄ is a drying agent that removes residual water.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 2-(2-(diethylamino)ethyl)-1H-benzoimidazole.

-

Causality: Chromatography separates the desired product from any unreacted starting material or nonpolar impurities.

-

Safety and Handling

As with any haloalkane and heterocyclic compound, proper safety precautions are essential. Based on data from similar compounds, this compound should be handled with care.

-

Hazards: Likely to be harmful if swallowed and cause skin and serious eye irritation. May also cause respiratory irritation. [13]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust/vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a strategically important molecule for researchers in drug discovery. While its own biological activity may be limited, its true value lies in its role as a versatile synthetic intermediate. The presence of the reactive bromoethyl group on the privileged benzimidazole scaffold provides a reliable and efficient means to generate novel and diverse molecular architectures. A thorough understanding of its predicted properties, synthesis, and reactivity, as outlined in this guide, empowers scientists to effectively utilize this compound in the rational design and development of new therapeutic agents.

References

-

Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

-

SciSpace. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. [Link]

- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.

-

Wikipedia. 2-Phenylethyl bromide. [Link]

-

ResearchGate. (2024, March 25). (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

-

Chemsrc. (2-Bromoethyl)benzene | CAS#:103-63-9. [Link]

-

ResearchGate. (2014, January 1). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. [Link]

-

ACS Publications. Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

-

ResearchGate. (2017, March 23). Direct conversion of alkyl halides into benzimidazoles using pyridine-N-oxide and 1,2-diaminobenzenes. [Link]

-

PubMed Central. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). [Link]

-

Royal Society of Chemistry. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. [Link]

-

Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

-

Cheméo. Chemical Properties of Benzene, (2-bromoethyl)- (CAS 103-63-9). [Link]

-

YouTube. (2021, March 19). Synthesis of Benzimidazole. [Link]

-

ResearchGate. 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3. [Link]

-

PubMed Central. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. [Link]

-

Journal of Drug Delivery and Therapeutics. (2018, September 15). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]

-

Supporting Information. [Link]

-

PubChem. 2-Bromobenzimidazole. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

CORE. (2015, March 16). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 4. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 5. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]

- 6. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. impactfactor.org [impactfactor.org]

- 11. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 13. 2-Bromobenzimidazole | C7H5BrN2 | CID 2776281 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Bromoethyl)benzoimidazole: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromoethyl)benzoimidazole, a heterocyclic compound with significant potential as a scaffold and intermediate in the discovery of novel therapeutic agents. While specific literature on this exact molecule is emerging, this document synthesizes established principles of benzimidazole chemistry, data from closely related analogs, and field-proven insights to offer a robust resource for researchers.

Core Molecular Attributes of this compound

This compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle in which a benzene ring is fused to an imidazole ring. The key structural feature of the title compound is the presence of a bromoethyl substituent at the 2-position of the benzimidazole nucleus. This alkyl halide moiety serves as a reactive handle for a wide array of chemical transformations, making it a valuable building block in synthetic and medicinal chemistry.

Molecular Formula and Weight

The chemical structure of this compound leads to the following molecular characteristics:

-

Molecular Formula: C₉H₉BrN₂

-

Molecular Weight: 225.09 g/mol

These fundamental properties are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties (Predicted and Inferred)

Detailed experimental data for this compound is not extensively available. However, based on the known properties of similar benzimidazole derivatives, the following physicochemical characteristics can be predicted:

| Property | Predicted Value/Information | Justification/Reference Analog |

| Appearance | White to off-white or pale yellow solid. | Benzimidazole and its simple derivatives are typically crystalline solids at room temperature.[1][2] |

| Melting Point | Expected to be in the range of 150-200 °C. | 2-Bromobenzimidazole has a melting point of 191-196 °C. The alkyl chain may slightly lower this.[1] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. | Benzimidazoles generally exhibit good solubility in polar aprotic solvents.[1] |

| pKa | The benzimidazole ring is weakly basic. | The pKa of the conjugate acid of benzimidazole is around 5.5. The electron-withdrawing effect of the bromoethyl group may slightly decrease the basicity. |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through established methods for the formation of 2-substituted benzimidazoles, followed by functional group manipulation.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination. A common method is the Phillips condensation, which involves heating the diamine with a carboxylic acid or its derivative.

The following diagram illustrates a likely synthetic workflow:

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(2-Hydroxyethyl)benzoimidazole

-

To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in 4 M hydrochloric acid (100 mL), add 3-hydroxypropanoic acid (9.0 g, 0.1 mol).

-

Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(2-hydroxyethyl)benzoimidazole.

Step 2: Bromination to this compound

-

Suspend the dried 2-(2-hydroxyethyl)benzoimidazole (16.2 g, 0.1 mol) in a suitable anhydrous solvent such as dichloromethane or chloroform.

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by carefully adding it to ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Potential for Derivatization

The primary site of reactivity for further functionalization is the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate for creating libraries of compounds for drug screening.

Caption: Key nucleophilic substitution reactions of the bromoethyl group.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below are the expected spectral features based on data from analogous compounds.

| Technique | Expected Spectral Features |

| ¹H NMR | - Aromatic protons of the benzimidazole ring (4H) appearing as multiplets in the range of δ 7.2-7.8 ppm. - A triplet corresponding to the methylene group attached to the benzimidazole ring (-CH₂-CH₂Br) around δ 3.2-3.5 ppm. - A triplet for the methylene group attached to the bromine atom (-CH₂-CH₂Br) around δ 3.6-3.9 ppm. - A broad singlet for the N-H proton of the imidazole ring, typically downfield (> δ 12 ppm), though this can exchange with D₂O.[1] |

| ¹³C NMR | - Aromatic carbons of the benzimidazole ring appearing in the range of δ 110-145 ppm. - The C2 carbon of the benzimidazole ring appearing further downfield, around δ 150-155 ppm.[3] - The methylene carbon attached to the ring (-CH₂-CH₂Br) expected around δ 30-35 ppm. - The methylene carbon attached to the bromine (-CH₂-CH₂Br) expected around δ 35-40 ppm. |

| IR Spectroscopy | - N-H stretching vibration as a broad band in the region of 3200-3400 cm⁻¹. - Aromatic C-H stretching around 3000-3100 cm⁻¹. - C=N and C=C stretching vibrations of the benzimidazole ring in the range of 1450-1650 cm⁻¹.[1] - C-Br stretching vibration typically observed in the fingerprint region, around 500-650 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, which is characteristic of a monobrominated compound. |

Applications in Drug Development and Medicinal Chemistry

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs.[4] Its ability to mimic purine bases allows it to interact with a variety of biological targets. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

Therapeutic Potential of Benzimidazole Derivatives

Benzimidazole-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: By targeting kinases and other signaling proteins.[5]

-

Antimicrobial: Effective against various bacteria and fungi.[2]

-

Antiviral: Including activity against HIV and other viruses.

-

Anthelmintic: Used to treat parasitic worm infections.

-

Anti-inflammatory and Analgesic: Modulating inflammatory pathways.

The bromoethyl group of this compound can be used to introduce pharmacophores that enhance binding to specific biological targets, thereby improving efficacy and selectivity.

Caption: The central role of the benzimidazole scaffold in targeting various biological macromolecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized benzimidazole derivatives. Its reactive bromoethyl group allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships in drug discovery programs. The benzimidazole core itself is a well-established pharmacophore, and the ability to readily modify the 2-position makes this compound a key intermediate for the development of new therapeutic agents targeting a spectrum of diseases. Further research into the specific properties and reactions of this compound will undoubtedly expand its utility in the field of medicinal chemistry.

References

-

American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzimidazole. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL DERIVATIVES OF 2-BROMOMETHYL-BENZIMIDAZOLE. Retrieved from [Link]

-

PubMed. (n.d.). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Retrieved from [Link]

Sources

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as one of medicinal chemistry's most prolific "privileged scaffolds".[1][2] Its unique structural and physicochemical properties, including its ability to act as a bioisostere for naturally occurring purines, have cemented its role in the development of numerous blockbuster drugs.[3] This guide provides a comprehensive technical overview for researchers in the field, delving into the core chemistry, synthetic strategies, diverse mechanisms of action, and critical structure-activity relationships (SAR) that underpin the success of benzimidazole-based therapeutics. We will explore its journey from traditional anthelmintics to targeted cancer therapies, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on the challenges and opportunities that lie ahead.

The Benzimidazole Core: Structural and Physicochemical Rationale for a Privileged Scaffold

Benzimidazole is an aromatic organic compound composed of a benzene ring fused to an imidazole ring.[4] First synthesized in the 1870s, its true potential in medicinal chemistry was realized decades later.[4] The scaffold's success is not accidental; it is rooted in a combination of advantageous physicochemical properties.

-

Structural Mimicry: The benzimidazole core is structurally analogous to purine nucleotides, allowing it to interact with a wide range of biological targets that recognize purines, such as kinases and polymerases. This bioisosteric relationship is a fundamental reason for its broad bioactivity.[3]

-

Amphoteric Nature: The imidazole portion of the scaffold contains both a weakly acidic N-H proton (pKa ~12.8) and a weakly basic pyridinic nitrogen (pKa of the conjugate acid ~5.6).[5] This allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding interactions within diverse protein active sites.[2]

-

π-π Stacking and Hydrophobic Interactions: The fused aromatic system provides a rigid, planar surface ideal for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in target proteins.[2]

-

Tunable Substitutions: The benzimidazole core offers multiple positions for substitution (primarily N-1, C-2, and positions 4, 5, 6, and 7 on the benzene ring), allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This modularity is a key asset in lead optimization campaigns.

These intrinsic properties enable benzimidazole derivatives to bind with high affinity to a vast array of biological macromolecules, explaining their remarkable therapeutic versatility.[2]

Foundational Synthetic Strategies: Building the Core

The construction of the benzimidazole ring system is a well-established field with several reliable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, particularly at the C-2 position, and the availability of starting materials.

The Phillips-Ladenburg Reaction

This is the most common and direct method, involving the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives like esters, anhydrides, or nitriles) under acidic conditions and heat. The acid catalyzes both the initial amide formation and the subsequent cyclodehydration to form the imidazole ring.

-

Causality: The use of a strong acid like polyphosphoric acid (PPA) or refluxing hydrochloric acid is critical as it protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile for attack by the diamine. The high temperature provides the necessary activation energy for the final, often difficult, dehydration step.[6]

The Weidenhagen Reaction

This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation step. The initial reaction forms a dihydrobenzimidazole intermediate, which is then aromatized.

-

Causality: The choice of oxidant is key to the success of this reaction. Oxidants like copper(II) acetate or even air (oxygen) can be used. This method is particularly useful for synthesizing 2-alkyl or 2-aryl benzimidazoles where the corresponding carboxylic acid might be less stable or accessible.[6]

Modern & Green Approaches

Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times (by 96-98%) and increase yields (by 10-50%) compared to conventional heating methods.[7] Catalyst-free microwave irradiation for the condensation of o-phenylenediamines and carboxylic acids represents a significant step towards greener chemistry.[3]

Experimental Protocol 1: General Synthesis of a 2-Aryl Benzimidazole via Phillips-Ladenburg Condensation

This protocol describes a standard laboratory procedure for synthesizing a 2-substituted benzimidazole.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Substituted Benzoic Acid (1.1 eq)

-

Polyphosphoric Acid (PPA) or 4M Hydrochloric Acid

-

Methanol (for recrystallization)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add o-phenylenediamine (e.g., 10 mmol, 1.08 g) and the desired benzoic acid (e.g., 11 mmol).

-

Acid Addition: Add polyphosphoric acid (approx. 10-15 mL) to the flask. Note: PPA is viscous; it acts as both the solvent and the catalyst. Alternatively, use 4M HCl (20 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 120-160°C (for PPA) or reflux (for HCl) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker of ice water (approx. 200 mL) with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., methanol/water or ethanol) to obtain the pure 2-aryl benzimidazole.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

This self-validating protocol ensures the removal of the acid catalyst and unreacted starting materials through neutralization and recrystallization, yielding a pure final product.

Visualization: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of functionalized benzimidazoles.

Diverse Mechanisms of Action & Key Biological Targets

The benzimidazole scaffold interacts with a wide spectrum of biological targets, leading to its use in treating an equally wide range of diseases, from parasitic infections to cancer and gastric ulcers.[1][6]

Antimicrobial & Anthelmintic Action: Tubulin Disruption

The classical mechanism of action for many benzimidazoles, such as the anthelmintics albendazole and mebendazole, is the inhibition of microtubule polymerization.[8][9]

-

Mechanism: These drugs selectively bind to the β-tubulin subunit of parasitic nematodes and fungi.[5][8] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential for cell division (mitotic spindle formation), cell structure, and intracellular transport.[8][10] The disruption of these processes leads to mitotic arrest and ultimately cell death.[9] This mechanism also impairs glucose uptake in parasites, leading to glycogen depletion and a reduction in ATP stores.[10]

-

Selective Toxicity: The key to their therapeutic success is their higher affinity for parasitic or fungal β-tubulin compared to mammalian β-tubulin, which minimizes host toxicity.[5]

Anticancer Therapeutics: A Multi-Pronged Attack

Benzimidazole derivatives have emerged as powerful anticancer agents that target various hallmarks of cancer.[4][9]

-

Tubulin Inhibition (Repurposed): The anthelmintics mebendazole and albendazole are being repurposed for oncology, as they disrupt the microtubule dynamics in rapidly dividing cancer cells, inducing mitotic arrest and apoptosis.[9]

-

Topoisomerase Inhibition: Certain bis-benzimidazole derivatives act as DNA intercalators and inhibit topoisomerases I and II.[3][4] By stabilizing the DNA-topoisomerase cleavable complex, they prevent the re-ligation of DNA strands, leading to catastrophic DNA double-strand breaks and apoptosis.[4]

-

Kinase Inhibition: Many benzimidazoles are potent inhibitors of protein kinases, which are often dysregulated in cancer. They act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like VEGFR-2, EGFR, and c-Met, thereby blocking downstream signaling pathways that promote cell proliferation and angiogenesis.[11]

-

PARP Inhibition: A major breakthrough in targeted therapy has been the development of benzimidazole-based PARP (Poly(ADP-ribose) polymerase) inhibitors like Rucaparib and Veliparib.[4] In cancers with BRCA1/2 mutations, cells are deficient in homologous recombination DNA repair. Inhibiting PARP, a key enzyme in the base excision repair pathway, creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads specifically to the death of cancer cells.[4]

Visualization: Mechanism of PARP Inhibition

Caption: A visual summary of key structure-activity relationship hotspots.

Data Presentation: Kinase Inhibition by Benzimidazole-Urea Derivatives

The following table summarizes IC₅₀ data for a series of benzimidazole-urea derivatives against key oncogenic kinases, demonstrating the impact of structural modifications on potency.

| Compound ID | Scaffold | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | EGFR IC₅₀ (µM) |

| 11b | Benzimidazole | 10.02 | 1.89 | 1.25 |

| 12a | Benzimidazole | 0.071 | 0.089 | 0.15 |

| 17 | Benzothiazole | 0.13 | 0.093 | 0.19 |

| Sorafenib | Standard | 0.027 | 1.34 | 0.038 |

| Cabozantinib | Standard | 0.004 | 0.001 | 0.021 |

| Data adapted from J. Med. Chem.[11] |

Analysis: This data clearly shows that while the benzimidazole scaffold is active, specific substitutions are critical. Compound 12a shows significantly improved multi-kinase inhibitory activity over compound 11b , achieving nanomolar efficacy against VEGFR-2 and c-Met, comparable to the standards. [11]This highlights the successful application of SAR principles in lead optimization.

Clinical Success: A Gallery of FDA-Approved Benzimidazole Drugs

The versatility of the benzimidazole scaffold is best illustrated by the number of clinically approved drugs that contain this core.

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Omeprazole (Prilosec) | Proton Pump Inhibitor | Irreversible inhibition of H+/K+-ATPase |

| Albendazole (Albenza) | Anthelmintic | Inhibition of parasitic β-tubulin polymerization [9] |

| Mebendazole (Vermox) | Anthelmintic | Inhibition of parasitic β-tubulin polymerization [9] |

| Rucaparib (Rubraca) | Anticancer (PARP Inhibitor) | Inhibition of PARP-1, -2, and -3 enzymes [4] |

| Veliparib | Anticancer (PARP Inhibitor) | Inhibition of PARP-1 and PARP-2 enzymes [4] |

| Dacarbazine | Anticancer (Alkylating Agent) | DNA alkylation and damage [9] |

| Bilastine | Antihistamine | Selective H1 histamine receptor antagonist [5] |

| Candesartan | Antihypertensive | Angiotensin II receptor blocker |

Future Directions and Challenges

Despite its successes, the development of benzimidazole-based drugs is not without challenges.

-

Drug Resistance: As with any therapeutic class, resistance is a growing concern, particularly in anticancer and antimicrobial applications. Strategies to overcome this include designing multi-target inhibitors or hybrid molecules that combine the benzimidazole scaffold with other pharmacophores. [6]* Solubility and Bioavailability: Many potent benzimidazole derivatives suffer from poor water solubility, which can limit their bioavailability and therapeutic efficacy. [3]The development of novel formulations or the incorporation of solubilizing groups (e.g., oxetane or amine groups) is an active area of research. [3]* Selectivity: For targets like kinases, achieving selectivity can be difficult due to the highly conserved nature of the ATP-binding site. Structure-guided design and computational modeling are essential tools for developing derivatives that can exploit subtle differences between kinase active sites to improve selectivity and reduce off-target effects. [9] The future of benzimidazole research lies in the rational design of next-generation compounds. This includes developing covalent inhibitors for increased potency and duration of action, exploring new biological targets, and leveraging the scaffold's unique properties to tackle emerging therapeutic challenges.

Conclusion

The benzimidazole scaffold is a testament to the power of a privileged structure in drug discovery. Its inherent ability to mimic natural purines, engage in diverse molecular interactions, and be readily functionalized has made it an enduring and invaluable core for medicinal chemists. From its humble beginnings as an anthelmintic agent to its current role at the forefront of targeted cancer therapy, the benzimidazole ring system continues to be a source of novel and effective medicines. As our understanding of disease biology deepens, this remarkable scaffold is poised to play an even greater role in the future of therapeutics.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Journal of Applied Pharmaceutical Science. Retrieved January 26, 2026, from [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2024). American Chemical Society. Retrieved January 26, 2026, from [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). PubMed. Retrieved January 26, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Anthelmintics Benzimidazole derivatives. (2020). YouTube. Retrieved January 26, 2026, from [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. Retrieved January 26, 2026, from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Benzimidazole. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2024). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Bromoethyl)benzoimidazole

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-Bromoethyl)benzoimidazole, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The protocol details a robust and well-established method based on the acid-catalyzed condensation of o-phenylenediamine with 3-bromopropanoic acid. This application note is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Rationale

The benzimidazole scaffold is a privileged heterocyclic motif, forming the core structure of numerous pharmacologically active compounds. Its unique chemical properties allow it to mimic and interact with various biological macromolecules. The title compound, this compound, serves as a key building block, featuring a reactive bromoethyl side chain at the C2 position. This functional handle enables further molecular elaboration through nucleophilic substitution reactions, making it an essential precursor for creating diverse libraries of potential drug candidates.

The chosen synthetic strategy, the Phillips-Ladenburg benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid.[1] This method is widely employed due to its reliability, operational simplicity, and the general availability of starting materials. By reacting o-phenylenediamine with 3-bromopropanoic acid, we can directly install the desired 2-bromoethyl substituent in a single, efficient cyclization step.

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction, forming the benzimidazole ring through the elimination of two molecules of water.

Overall Reaction: o-Phenylenediamine + 3-Bromopropanoic Acid → this compound + 2 H₂O

Mechanistic Pathway

The reaction mechanism is a two-stage process initiated by nucleophilic attack, followed by intramolecular cyclization and dehydration.[2][3]

-

Amide Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromopropanoic acid. This is typically the rate-determining step and is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity. A tetrahedral intermediate is formed, which then collapses to form an N-acyl-o-phenylenediamine intermediate and a molecule of water.

-

Intramolecular Cyclization & Dehydration: The second, unreacted amino group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This creates a five-membered heterocyclic intermediate. The final step is the elimination of a second molecule of water (dehydration) from this intermediate, driven by the formation of the stable, aromatic benzimidazole ring system.

Figure 1: Mechanism of this compound Synthesis.

Experimental Protocol

This protocol is based on established procedures for benzimidazole synthesis from carboxylic acids, adapted for the specific reagents.[4][5][6]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| o-Phenylenediamine | ≥99.5% | Sigma-Aldrich | Toxic, handle with care. |

| 3-Bromopropanoic acid | 97% | Acros Organics | Corrosive. |

| Hydrochloric Acid (HCl) | 4 M | Fisher Scientific | Acid catalyst. |

| Sodium Hydroxide (NaOH) | 10% (w/v) aq. | J.T. Baker | For neutralization. |

| Ethyl Acetate | ACS Grade | VWR | Extraction solvent. |

| Anhydrous Sodium Sulfate | Granular | EMD Millipore | Drying agent. |

| Deionized Water | - | In-house | - |

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, pH paper, standard laboratory glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (10.8 g, 0.1 mol) and 3-bromopropanoic acid (15.3 g, 0.1 mol).

-

Rationale: Using equimolar amounts of reactants ensures efficient conversion. The reaction is performed neat or with a minimal amount of a high-boiling solvent like toluene, but an aqueous acidic medium is often sufficient.[4]

-

-

Acid Addition: To the flask, add 100 mL of 4 M hydrochloric acid. This serves as both the solvent and the catalyst.

-

Rationale: The strong acid protonates the carboxylic acid, activating it for nucleophilic attack. It also ensures the diamine is fully solvated.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cooling and Neutralization: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, place the flask in an ice bath. Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise while stirring until the mixture is alkaline (pH 8-9), as indicated by pH paper.

-

Rationale: Cooling prevents excessive heat generation during neutralization. Basification is critical as it deprotonates the benzimidazole product, which is often protonated and soluble in the acidic medium, causing it to precipitate out of the aqueous solution.

-

-

Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Rationale: Using cold water minimizes the loss of product due to dissolution.

-

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in the hot solvent but insoluble when cold, while impurities remain in the solution.

-

Workflow and Characterization

The overall experimental process from setup to final product analysis is outlined below.

Figure 2: Overall Experimental Workflow for Synthesis.

Expected Results and Characterization Data

The final product, this compound, should be an off-white to light brown solid. The expected yield is typically in the range of 70-85% based on similar benzimidazole syntheses.

| Property | Expected Value/Observation | Rationale for Analysis |

| Appearance | Off-white to light brown solid | Visual confirmation of product state. |

| Melting Point | Specific to product; sharp range indicates purity | Purity assessment. |

| ¹H NMR | Aromatic protons (~7.2-7.6 ppm), two CH₂ triplets (~3.5-4.0 ppm), NH proton (broad, ~12 ppm) | Confirms the presence of the benzimidazole core and the bromoethyl side chain. |

| ¹³C NMR | Aromatic carbons, two aliphatic carbons, C=N carbon (~150 ppm) | Confirms the carbon framework of the molecule. |

| FT-IR (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H), ~1620 (C=N stretch), ~1450 (C=C stretch), ~650 (C-Br stretch) | Identifies key functional groups present in the structure. |

| Mass Spec (m/z) | [M]+ and [M+2]+ peaks in ~1:1 ratio | Confirms molecular weight and the presence of one bromine atom. |

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled.[7] It is a suspected carcinogen and mutagen.[7] Avoid breathing dust and ensure skin and eye protection.[8][9]

-

3-Bromopropanoic Acid: Causes severe skin burns and eye damage.[10][11] Handle with extreme care, using gloves and eye/face protection.

-

Hydrochloric Acid & Sodium Hydroxide: Both are corrosive. Avoid contact with skin and eyes. The neutralization step can be exothermic and should be performed slowly and with cooling.

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning work. Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]

-

Slideshare. Synthesis of benzimidazole. Available at: [Link]

-

Ali, M. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5793. Available at: [Link]

-

ResearchGate. Reaction with o‐phenylenediamine. Available at: [Link]

-

Khan, I., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6542. Available at: [Link]

-

YouTube. Synthesis of 2- Methyl benzimidazole. (2020). Available at: [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1). Available at: [Link]

-

ResearchGate. Reaction of o-phenylenediamine with organic acids. Available at: [Link]

-

SciSpace. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. (2014). Available at: [Link]

-

Organic Chemistry Frontiers. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. (2021). Available at: [Link]

-

ResearchGate. Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Available at: [Link]

-

Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(11), 1635–1643. Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: o-PHENYLENEDIAMINE. Available at: [Link]

-

ResearchGate. Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. (2014). Available at: [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010). Available at: [Link]

-

R Discovery. Reaction Of O-phenylenediamine Research Articles. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Available at: [Link]

-

Thermo Fisher Scientific. 3-Bromopropionic acid SAFETY DATA SHEET. Available at: [Link]

-

Oxford Instruments. Benchtop NMR for Educational Experiments. Available at: [Link]

Sources

- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

The Strategic Utility of 2-(2-Bromoethyl)benzoimidazole in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to naturally occurring purines. This unique feature allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutic agents.[1][2][3] Within the vast landscape of oncology drug discovery, benzimidazole derivatives have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms including the disruption of microtubule dynamics, inhibition of key kinases, and interaction with DNA.[4][5][6] This guide focuses on the practical application of a key intermediate, 2-(2-Bromoethyl)benzoimidazole, a versatile synthon for the elaboration of novel benzimidazole-based anticancer compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the structure-activity relationships that govern the efficacy of these compounds.

The Benzimidazole Core: A Privileged Scaffold in Oncology

The power of the benzimidazole core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties.[6] The ethyl bromide moiety at the 2-position of this compound provides a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and pharmacophores. This strategic derivatization is crucial for optimizing target binding, improving pharmacokinetic profiles, and ultimately enhancing anticancer activity.

Synthetic Protocol: N-Alkylation of Amines and Heterocycles with this compound

This protocol details a general yet robust method for the synthesis of N-substituted-2-(2-ethyl)benzoimidazole derivatives, a common pathway to novel anticancer candidates. The rationale behind this approach is the creation of a diverse library of compounds by reacting the electrophilic bromoethyl group with various nucleophilic amines and heterocycles.

Expert Commentary on the Protocol:

The choice of a suitable base and solvent system is critical for the success of this N-alkylation reaction. A moderately strong, non-nucleophilic base such as potassium carbonate or sodium bicarbonate is employed to deprotonate the amine or heterocyclic nucleophile, thereby activating it for reaction with the electrophilic this compound.[7] The selection of an aprotic polar solvent like acetone or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step, ensuring the reaction proceeds to completion and allowing for timely work-up to prevent the formation of side products. Purification by column chromatography is essential to isolate the desired product with high purity, which is a prerequisite for accurate biological evaluation.

Step-by-Step Experimental Protocol:

Materials:

-

This compound

-

Amine or heterocycle of interest (e.g., morpholine, piperidine, substituted anilines)

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃), anhydrous

-

Acetone or Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of the amine or heterocycle (1.1 mmol) in anhydrous acetone or acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate or sodium bicarbonate (2.0 mmol).

-

Addition of Electrophile: Add this compound (1.0 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure N-substituted-2-(2-ethyl)benzoimidazole derivative.

Biological Evaluation and Structure-Activity Relationship (SAR)

The anticancer activity of the synthesized benzimidazole derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth.[8] The data presented in the table below is a representative compilation from various studies on N-substituted benzimidazole derivatives, illustrating the impact of different substituents on their anticancer potency.

| Compound ID | N-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Morpholine | MCF-7 (Breast) | 7.61 | [9] |

| 2 | Piperidine | A549 (Lung) | 1.34 | [9] |

| 3 | 4-Methylpiperazine | HT-29 (Colon) | 5.4 | [2] |

| 4 | Aniline | MDA-MB-231 (Breast) | 4.68 | [6] |

| 5 | 4-Chloroaniline | A549 (Lung) | 4.47 | [6] |

This table is a representative summary and the specific linkers may vary from the 2-ethyl group.

Insights from Structure-Activity Relationship (SAR) Studies:

The analysis of SAR provides crucial insights for the rational design of more potent anticancer agents.[6] For N-substituted benzimidazole derivatives, the following trends are often observed:

-

Nature of the N-substituent: The nature of the amine or heterocycle introduced plays a significant role in determining the anticancer activity. Lipophilic and electron-withdrawing groups on an aromatic amine substituent can enhance potency.[4]

-

Basic Side Chain: The presence of a basic nitrogen atom in the side chain, as seen with piperazine, can contribute to improved activity, potentially by enhancing solubility and facilitating interactions with biological targets.

-

Substitution on the Benzimidazole Ring: Functionalization at the 5 and/or 6-positions of the benzimidazole ring can significantly impact activity.[6]

Mechanisms of Anticancer Action

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously.

Tubulin Polymerization Inhibition

A primary mechanism of action for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[10] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

DNA Intercalation and Topoisomerase Inhibition

Certain benzimidazole derivatives can intercalate into the minor groove of DNA, leading to conformational changes that interfere with DNA replication and transcription.[4] Additionally, some derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.

Kinase Inhibition

Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases. Benzimidazole derivatives have been shown to inhibit various kinases, such as VEGFR, EGFR, and CDK2, thereby blocking cancer cell proliferation and survival signals.[9]

Caption: Kinase Inhibition by Benzimidazole Derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents from this compound follows a logical and iterative workflow.

Caption: Workflow for Anticancer Drug Discovery.

Conclusion

This compound stands as a valuable and versatile starting material for the synthesis of a diverse range of benzimidazole derivatives with promising anticancer potential. The straightforward N-alkylation protocols, coupled with the ability to rationally design compounds based on well-established structure-activity relationships, make this an attractive avenue for drug discovery. The multifaceted mechanisms of action exhibited by benzimidazole derivatives further underscore their potential to yield effective and novel cancer therapeutics. This guide provides a foundational framework for researchers to explore the rich chemical space accessible from this key synthon and to contribute to the ongoing development of next-generation anticancer agents.

References

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Pharmaceutical Chemistry Journal, 56(8), 1033–1038.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(3), 1643–1649.

- Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. (2019). Journal of the Chinese Chemical Society, 66(7), 735–744.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Molecular Diversity.

- Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021). Infectious Disorders - Drug Targets, 21(3), 438–450.

- Synthesis of Some 2-(Naphthyl) Benzimidazoles and Benzo- 1, 5,-Diazepines for Pesticide Research, by the Reaction of O-Phenylenediamine With Naphthyl-Acrylophenones. (2018). Oriental Journal of Chemistry, 34(2), 1111–1114.

- Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Multitargeted Inhibition of VEGFR-2, EGFR, and c-Met Kinases. (2025). ACS Omega.

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). RSC Advances, 15(26), 18355–18381.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Acta Pharmaceutica Sinica B, 12(4), 1659–1680.

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). Journal of Molecular Structure, 1292, 136151.

-

Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. (n.d.). Retrieved from [Link]

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances, 15(14), 9573–9651.

- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). RSC Advances, 10(35), 20846–20864.

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). Molecular Diversity.

- A fast procedure for the preparation of benzimidazole derivatives using polymer-supported with trifluoromethanesulfonic acid as novel and reusable catalyst. (2013). Journal of the Chilean Chemical Society, 58(3), 1915–1918.

-

Benzimidazole derivatives are well-known tubulin polymerization inhibitors that bind to the colchicine site, disrupting microtubule dynamics and inducing G 2 /M cell-cycle arrest, a hallmark of mitotic inhibition. (n.d.). Retrieved from [Link]

-

Structure activity relationship of benzimidazole derivatives. (n.d.). Retrieved from [Link]

- Design, Synthesis and Biological Evaluation of Novel N-Substituted Benzimidazole Derivatives as Potential Anticancer Agents. (2025). YMER, 24(4).

- Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (2020).

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Retrieved from [Link]

- Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. (2014). Organic & Biomolecular Chemistry, 12(35), 6825–6828.

- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2018). ACS Omega, 3(11), 15488–15501.

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). Pharmaceuticals, 16(10), 1461.

- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Web of Scientist: International Scientific Research Journal, 3(11), 934–945.

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (n.d.). Retrieved from [Link]

Sources

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Functionalization of 2-(2-Bromoethyl)benzoimidazole: A Guide for Synthetic Advancement

Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents.[1][2][3] Its unique heterocyclic framework allows for versatile interactions with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The strategic functionalization of the benzimidazole core is paramount for the fine-tuning of these biological activities and the development of novel, highly potent, and selective drug candidates. This guide focuses on catalytic methodologies for the derivatization of a key building block, 2-(2-Bromoethyl)benzoimidazole, providing researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale to unlock its synthetic potential.

The presence of a bromoethyl group at the 2-position offers a reactive handle for a variety of catalytic transformations, enabling the introduction of diverse molecular fragments. This guide will explore the application of powerful palladium- and copper-catalyzed cross-coupling reactions, providing a roadmap for the synthesis of complex benzimidazole derivatives.

Core Catalytic Strategies for Functionalization

The primary catalytic strategies for modifying this compound revolve around the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the terminal carbon of the ethyl chain. These transformations are predominantly achieved through transition-metal catalysis, with palladium and copper complexes being the most versatile and widely employed catalysts.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful means to construct C-C and C-N bonds with high efficiency and functional group tolerance.[5][6] For this compound, the alkyl bromide moiety is an excellent substrate for several key palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[3][7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, creating a library of novel compounds for biological screening.

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical to stabilize the palladium catalyst and promote the desired reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).

-

Add palladium(II) acetate (0.02 mmol).

-

Add degassed toluene (5 mL) and degassed water (0.5 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(2-phenylethyl)benzoimidazole.

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Heck coupling reaction enables the formation of a C-C bond between an alkyl halide and an alkene, providing access to substituted olefins.[8][9] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile intermediates for further synthetic transformations.

Reaction Principle: The mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active Pd(0) catalyst.[8]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-